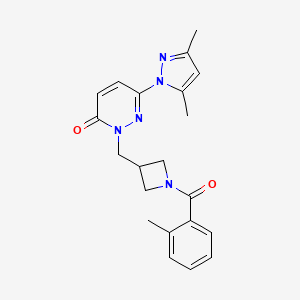

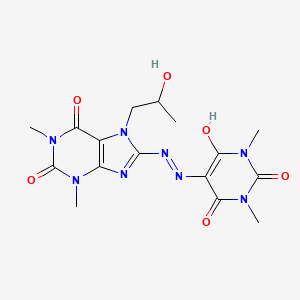

![molecular formula C9H10N2OS B2887408 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 502651-65-2](/img/structure/B2887408.png)

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential antitubercular properties . It was observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Applications De Recherche Scientifique

Antimicrobial Activity

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrate significant promise in antimicrobial applications. For instance, novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target Staphylococcus aureus DNA polymerase III, an enzyme crucial for bacterial DNA replication. These inhibitors show potential as antimicrobial agents against Gram-positive bacteria, highlighting a strategic approach to combat bacterial infections by inhibiting key enzymatic pathways (Ali et al., 2003).

Additionally, physicochemical properties and antimicrobial activities of new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives were explored, revealing moderate and selective activity against certain Gram-positive bacterial strains. This indicates the potential for designing targeted antimicrobial therapies based on the structural modifications of thieno[2,3-d]pyrimidin-4(3H)-one derivatives (Candia et al., 2017).

Anticancer Agents

Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also uncovered their potential as anticancer agents. A study focused on the efficient synthesis of new derivatives for evaluation as anticancer agents found that certain compounds exhibited significant inhibitory activities against human breast and lung cancer cell lines. This discovery underscores the versatility of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in developing effective anticancer treatments (Hu et al., 2014).

Photocatalytic Degradation

The photocatalytic degradation of organic pollutants using TiO2 has been studied, with a focus on the degradation of a pyrimidine derivative. Research showed that the photocatalytic activity of TiO2 could be influenced by pH and surface modification, demonstrating the potential for environmental cleanup applications. Specifically, the study found that photocatalytic degradation rates were significantly affected by the solution's pH and the photocatalyst's surface properties, offering insights into optimizing conditions for environmental remediation efforts (Lee et al., 2003).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that it interacts with its targets, leading to their inhibition or destruction, thereby preventing the growth and proliferation of the bacteria.

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, leading to their death or growth inhibition .

Pharmacokinetics

Its antimycobacterial activity suggests that it is able to reach its target organisms in sufficient concentrations

Result of Action

The result of the action of this compound is the inhibition of growth or killing of Mycobacteria . This leads to a decrease in the bacterial load, which is beneficial in the treatment of tuberculosis.

Propriétés

IUPAC Name |

6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-5H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXYXDJHZOFGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(S1)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

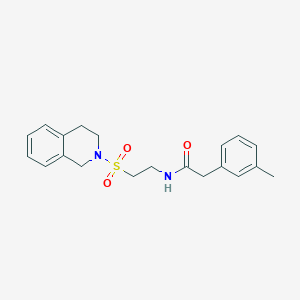

![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)

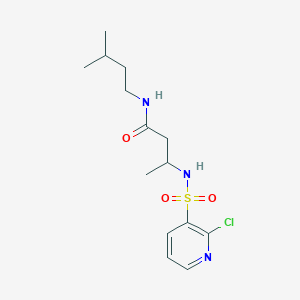

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-N-(3-methoxypropyl)-1-methylpyrrole-2-carboxamide](/img/structure/B2887329.png)

![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)

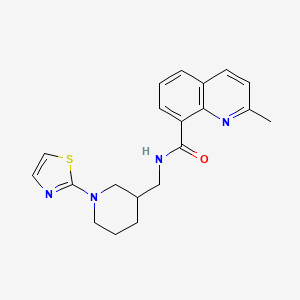

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)